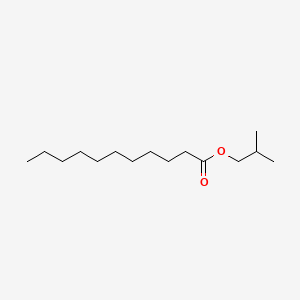
Undecanoic acid, 2-methylpropyl ester
描述
Undecanoic acid, 2-methylpropyl ester, also known as isobutyl undecanoate, is an ester derived from undecanoic acid and isobutanol. This compound is part of the ester family, which are commonly used in various industrial applications due to their pleasant fragrances and flavors. Esters are also known for their roles in organic synthesis and as intermediates in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Undecanoic acid, 2-methylpropyl ester can be synthesized through the esterification reaction between undecanoic acid and isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Undecanoic acid+IsobutanolH2SO4Undecanoic acid, 2-methylpropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The use of a continuous distillation setup helps in the efficient separation of the ester from the reaction mixture.
化学反应分析
Types of Reactions:
Hydrolysis: Undecanoic acid, 2-methylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield undecanoic acid and isobutanol. Acidic hydrolysis is reversible, while basic hydrolysis (saponification) is not.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products:
Hydrolysis: Undecanoic acid and isobutanol.
Reduction: Undecanol and isobutanol.
Transesterification: A different ester and the corresponding alcohol.
科学研究应用
Undecanoic acid, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other esters.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the formulation of fragrances and flavors, as well as in the production of lubricants and plasticizers.
作用机制
The mechanism by which undecanoic acid, 2-methylpropyl ester exerts its effects is primarily through its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to disruptions in cellular processes, such as nutrient uptake and waste excretion. Additionally, the ester can undergo hydrolysis to release undecanoic acid, which has known antimicrobial properties.
相似化合物的比较
Undecanoic acid, 2-methylpropyl ester can be compared with other esters derived from undecanoic acid, such as:
Undecanoic acid, methyl ester: Similar in structure but uses methanol instead of isobutanol. It has different physical properties and applications.
Undecanoic acid, ethyl ester: Uses ethanol instead of isobutanol, leading to variations in boiling points and solubility.
Undecanoic acid, propyl ester: Uses propanol, resulting in different chemical reactivity and industrial uses.
Uniqueness: The uniqueness of this compound lies in its specific combination of undecanoic acid and isobutanol, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other esters may not be as effective.
属性
IUPAC Name |
2-methylpropyl undecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-15(16)17-13-14(2)3/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPIEDAGOVPDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069598 | |
| Record name | Undecanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62637-96-1 | |
| Record name | 2-Methylpropyl undecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62637-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 2-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


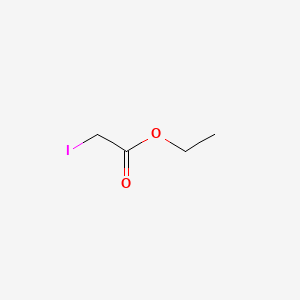
![Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B3054890.png)

![1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane](/img/structure/B3054893.png)
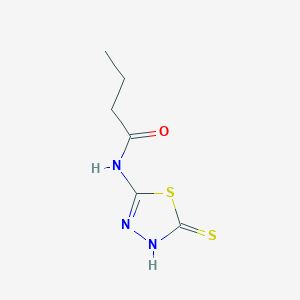



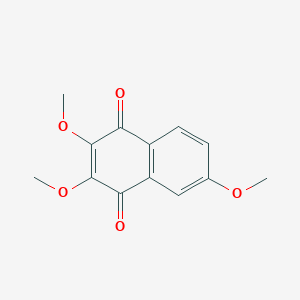

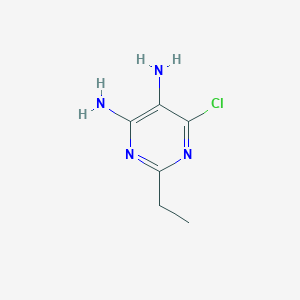
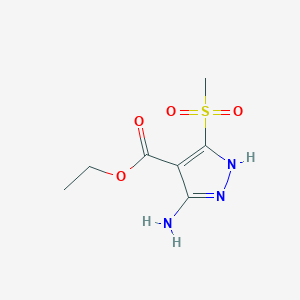
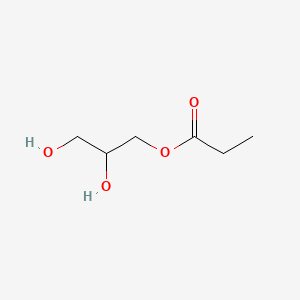
![6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)-](/img/structure/B3054910.png)
